An In-depth Technical Guide to 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0)
An In-depth Technical Guide to 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)-2-bromoethanone, also known by synonyms such as 4'-Aminophenacyl bromide and 4'-Amino-2-bromoacetophenone, is a substituted α-bromoacetophenone.[1][2][3] Its chemical structure, featuring a reactive α-bromoketone moiety and a nucleophilic amino group, makes it a valuable bifunctional building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of heterocyclic compounds with pharmacological relevance.
Chemical and Physical Properties
1-(4-Aminophenyl)-2-bromoethanone is a solid at room temperature.[2] The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group), along with the polarizable carbon-bromine bond, governs its physical and chemical characteristics.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 23442-14-0 | [2][4] |
| Molecular Formula | C₈H₈BrNO | [2][4] |
| Molecular Weight | 214.06 g/mol | [4] |
| Appearance | Solid | [2] |
| Density | 1.569 g/cm³ (predicted) | [4] |
| Boiling Point | 344.4 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 162.1 °C (predicted) | [4] |
| Refractive Index | 1.625 (predicted) | [4] |
| InChI Key | KEDZCZPTPIYWLM-UHFFFAOYSA-N | [2] |
Table 2: Predicted Spectral Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (ortho and meta to the amino group) as doublets between 6.5-8.0 ppm. Methylene protons (CH₂) adjacent to the carbonyl and bromine as a singlet around 4.4 ppm. Amino protons (NH₂) as a broad singlet. |
| ¹³C NMR | Carbonyl carbon (C=O) around 190 ppm. Aromatic carbons between 114-150 ppm. Methylene carbon (CH₂) around 30-35 ppm. |
| IR (KBr, cm⁻¹) | N-H stretching (amine) around 3300-3500 cm⁻¹. C=O stretching (ketone) around 1680 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching around 500-600 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may show loss of Br (m/z 134) and the phenacyl group. |
Synthesis and Reactivity
Synthesis
The synthesis of 1-(4-aminophenyl)-2-bromoethanone typically proceeds via the α-bromination of 4-aminoacetophenone. Due to the activating and acid-sensitive nature of the amino group, direct bromination with elemental bromine can be challenging and may lead to side reactions, including ring bromination. A common strategy involves the protection of the amino group, followed by bromination and deprotection. However, direct bromination under carefully controlled conditions is also possible.
Experimental Protocol: Synthesis via Bromination of 4-Aminoacetophenone
This protocol is a generalized procedure based on common methods for the α-bromination of activated acetophenones.
Materials:
-
4-Aminoacetophenone
-
Copper(II) Bromide (CuBr₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Ethyl acetate, Chloroform, Methanol)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of ethyl acetate and chloroform).
-
Bromination: Add Copper(II) Bromide (2.2 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper salts.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(4-aminophenyl)-2-bromoethanone by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-(4-aminophenyl)-2-bromoethanone.
Reactivity
The reactivity of 1-(4-aminophenyl)-2-bromoethanone is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a good leaving group (bromide). This makes it an excellent substrate for nucleophilic substitution reactions. Additionally, the amino group can act as a nucleophile or a base, and its reactivity can be modulated by the reaction conditions.
Applications in Drug Development and Research
1-(4-Aminophenyl)-2-bromoethanone is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds, many of which have demonstrated a wide range of biological activities. Its bifunctional nature allows for the construction of complex molecular scaffolds.
Synthesis of Imidazoles
The Hantzsch imidazole synthesis is a common application, where the α-bromoketone is condensed with an amidine. The resulting imidazole ring is a common motif in many pharmacologically active compounds.
Diagram 2: Synthesis of Substituted Imidazoles
Caption: General scheme for the synthesis of 4-aminophenyl substituted imidazoles.
Synthesis of Thiazoles
Similarly, in the Hantzsch thiazole synthesis, 1-(4-aminophenyl)-2-bromoethanone can be reacted with a thioamide to produce 2,4-disubstituted thiazoles.[5][6] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]
Diagram 3: Synthesis of Substituted Thiazoles
Caption: General scheme for the synthesis of 4-aminophenyl substituted thiazoles.
Potential Biological Activities of Derivatives
While 1-(4-aminophenyl)-2-bromoethanone itself is not typically the final active pharmaceutical ingredient, the heterocyclic derivatives synthesized from it have shown promise in various therapeutic areas:
-
Antitumor Agents: Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent inhibitory activity against human breast cancer cell lines.[7]
-
Kinase Inhibitors: The imidazole and thiazole cores are prevalent in many kinase inhibitors, suggesting that derivatives of 1-(4-aminophenyl)-2-bromoethanone could be explored for this purpose.
-
Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.[5][6]
Safety and Handling
α-Bromoketones, including 1-(4-aminophenyl)-2-bromoethanone, are generally considered to be lachrymators and skin and eye irritants.[8][9][10][11] They are toxic by inhalation, ingestion, and skin absorption.[8] Therefore, appropriate safety precautions must be taken when handling this compound.
Table 3: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood. |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. |
| First Aid | In case of skin contact, immediately wash with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
1-(4-Aminophenyl)-2-bromoethanone is a versatile and valuable intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its bifunctional nature provides a convenient entry point to a wide range of molecular scaffolds. While direct biological applications of this compound are limited, its role as a precursor to potential therapeutics in areas such as oncology and infectious diseases is significant. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel chemical entities for further investigation. Proper safety and handling procedures are essential when working with this and other α-bromoketones.
References
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- 3. Ethanone, 1-(4-aminophenyl)-2-bromo- | CymitQuimica [cymitquimica.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromoacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2'-Bromoacetophenone | C8H7BrO | CID 75060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
